molecular formula C22H16Cl2N2O4 B15087594 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate

2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate

Cat. No.: B15087594
M. Wt: 443.3 g/mol
InChI Key: RUFOLWKCJJZZHK-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C21H14Cl2N2O3 It is known for its unique chemical structure, which includes a benzoylcarbohydrazonoyl group and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with appropriate reagents to introduce the benzoylcarbohydrazonoyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity .

Chemical Reactions Analysis

Types of Reactions

4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The benzoylcarbohydrazonoyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzoate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(BENZYLOXY)BENZOYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 3,4-DICHLOROBENZOATE
  • 4-(2-BENZOYLCARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
  • 2’-BENZOYL-2,4’-DICHLOROACETANILIDE

Uniqueness

4-(2-BENZOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O4/c1-29-20-11-14(13-25-26-21(27)15-5-3-2-4-6-15)7-10-19(20)30-22(28)17-9-8-16(23)12-18(17)24/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

RUFOLWKCJJZZHK-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.